

Application Notes and Protocols: N-Methylhydroxylamine Hydrochloride as a Radical Scavenger

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Compound of Interest

Compound Name: *N-Methylhydroxylamine hydrochloride*

Cat. No.: B140675

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Introduction

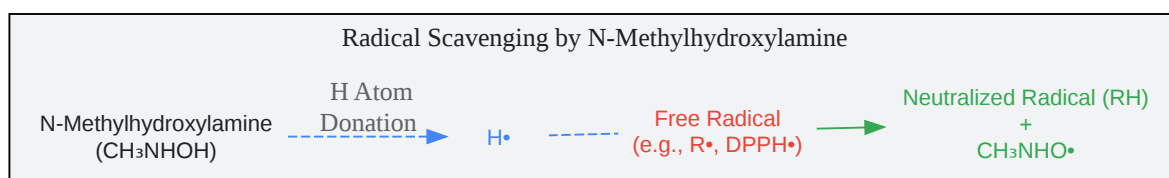
N-Methylhydroxylamine, available as its stable hydrochloride salt (CAS: 4229-44-1), is a hydroxylamine derivative recognized for its role as a radical scavenger.^{[1][2]} Unlike broad-spectrum antioxidants, its primary biological efficacy stems from a targeted mechanism: the specific inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.^{[1][3]} This targeted action makes it a compound of interest as an antibacterial agent with minimal toxicity to eukaryotic cells.^[3]

These application notes provide an overview of **N-Methylhydroxylamine hydrochloride's** mechanism, its physicochemical properties, and detailed protocols for evaluating its radical scavenging activity using common in vitro assays.

Mechanism of Action

N-Methylhydroxylamine hydrochloride functions as a radical scavenger primarily through a hydrogen atom transfer (HAT) mechanism. The hydrogen atom from its hydroxyl group (-OH) is readily donated to neutralize unstable free radicals, effectively terminating damaging radical chain reactions.

In biological systems, its most significant role is the quenching of the tyrosyl free radical within the active site of Class I ribonucleotide reductase (RNR).[3] RNR is responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[3] By scavenging the tyrosyl radical, N-Methylhydroxylamine inactivates the enzyme, halts DNA synthesis, and inhibits cell proliferation, a mechanism that has been leveraged for its antibacterial properties.[3]



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References

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